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Compound of Interest

Compound Name: Orforglipron hemicalcium hydrate

Cat. No.: B15569366

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orforglipron is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1)
receptor agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Unlike
peptide-based GLP-1 receptor agonists, its small molecule nature presents distinct
physicochemical properties that are critical for its formulation, stability, and oral absorption.[2]
This technical guide provides a comprehensive overview of the core physicochemical
properties of Orforglipron hemicalcium hydrate, its mechanism of action, and the
experimental methodologies used for its characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Orforglipron and its
hemicalcium hydrate salt form.
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Property

Value

Source(s)

Chemical Name

3-[(1S,2S)-1-[5-[(4S)-2,2-
dimethyloxan-4-yl]-2-[(4S)-2-
(4-fluoro-3,5-
dimethylphenyl)-3-[3-(4-fluoro-
1-methylindazol-5-yl)-2-
oxoimidazol-1-yl]-4-methyl-6,7-
dihydro-4H-pyrazolo[4,3-
c]pyridine-5-carbonyl]indol-1-
yl]-2-methylcyclopropyl]-4H-
1,2,4-oxadiazol-5-one

[3]

Molecular Formula

C48H48F2N1005
(Orforglipron)

[4]

C48H50CaF2N1006
(Orforglipron hemicalcium
hydrate)

[5]

Molecular Weight

883.0 g/mol (Orforglipron)

[4]

941.0 g/mol (Orforglipron

hemicalcium hydrate)

[5]

Physical Form

Solid

[6]

Orforglipron hemicalcium
hydrate: « 2 2.5 mg/mL in a

clear solution[7] « 25 mg/mL in

Solubility _ o [9]
DMSO (with sonication)[8] ¢
Soluble in IN NaOH -
Insoluble in 96% ethanol

Melting Point Not less than 210°C [9]
Data not publicly available. A
general experimental protocol

pKa

for determination is described

in Section 4.2.
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Orforglipron is known to exist
in different polymorphic forms,
with a thermodynamically
Crystal Structure stable crystal form being
crucial for manufacturing.[10]
Specific crystallographic data

is not publicly available.

Stable at room temperature.[2]
As a powder, stable for 3 years
Stability at -20°C and 2 years at 4°C. In
solvent, stable for 6 months at
-80°C and 1 month at -20°C.[8]

Mechanism of Action: GLP-1 Receptor Activation

Orforglipron acts as a partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-
protein coupled receptor.[3] Its binding to the GLP-1R initiates a downstream signaling
cascade, primarily through the activation of the cyclic adenosine monophosphate (CAMP)
pathway, which is central to its therapeutic effects on glucose control and appetite regulation.[2]

[3]
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Orforglipron's mechanism of action via the GLP-1 receptor signaling pathway.
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Experimental Protocols

Detailed, step-by-step protocols for the characterization of a proprietary compound like
Orforglipron hemicalcium hydrate are typically not disclosed publicly. However, based on
established pharmaceutical sciences, the following methodologies represent standard

approaches for determining key physicochemical parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a

compound.

Add excess Orforglipron
hemicalcium hydrate to a
known volume of solvent.

l

Agitate the mixture at a
constant temperature (e.g., 25°C or 37°C)
for a sufficient time to reach equilibrium
(typically 24-48 hours).

l

Separate the solid and liquid phases
(e.g., by centrifugation or filtration).

'

Quantify the concentration of
Orforglipron in the supernatant
using a validated analytical method
(e.g., HPLC-UV).
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A typical workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and economical method for determining the pKa of
ionizable compounds.

Methodology:

Preparation: A standard solution of Orforglipron hemicalcium hydrate (e.g., 1 mM) is
prepared in a suitable solvent system, often a co-solvent with water to ensure solubility. The
ionic strength of the solution is kept constant using an electrolyte like KCI.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M
HCI) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable group
being investigated. The pH of the solution is monitored continuously using a calibrated pH
electrode.

Data Analysis: The pH is recorded after each incremental addition of the titrant. A titration
curve is generated by plotting the pH versus the volume of titrant added. The pKa is
determined from the inflection point of this curve. For accurate results, multiple titrations are
performed.

Crystal Structure Analysis (X-ray Powder Diffraction -
XRPD)

XRPD is a fundamental technique for characterizing the solid-state properties of a crystalline
substance, including identifying different polymorphic forms.

Methodology:

o Sample Preparation: A small amount of the Orforglipron hemicalcium hydrate powder is
carefully packed into a sample holder.

o Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the
scattered X-rays are detected at various angles.
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» Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction
angle (20), serves as a unique "“fingerprint” for the crystalline form. This pattern can be used
to identify the specific polymorph and assess its purity.

Purity and Impurity Profiling (High-Performance Liquid
Chromatography - HPLC)

HPLC is a cornerstone analytical technique for determining the purity of an active
pharmaceutical ingredient (API) and for identifying and quantifying any impurities. A forced
degradation study using HPLC can also elucidate the degradation pathways of the API under
various stress conditions (e.g., acid, base, oxidation, heat, light).[11]

Methodology:

o Method Development: A suitable HPLC method is developed, which involves selecting the
appropriate column, mobile phase, and detection wavelength to achieve good separation
between Orforglipron and any potential impurities.

o Sample Analysis: A solution of Orforglipron hemicalcium hydrate is injected into the HPLC
system.

o Data Interpretation: The resulting chromatogram shows peaks corresponding to Orforglipron
and any impurities. The area of each peak is proportional to the concentration of the
respective component, allowing for the determination of purity and the quantification of
impurities.

Conclusion

The physicochemical properties of Orforglipron hemicalcium hydrate are integral to its
development as an oral therapeutic agent. Its solid-state characteristics, solubility, and stability
are key determinants of its biopharmaceutical performance. The experimental protocols
outlined in this guide represent standard industry practices for the characterization of such a
novel small molecule API. Further research into its solid-state chemistry and formulation
science will continue to be crucial for its successful clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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